molecular formula C9H12ClNO3 B12442113 2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride

2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride

Cat. No.: B12442113
M. Wt: 217.65 g/mol
InChI Key: ONEGXUFORZVNAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride typically involves the reaction of pyridine-2-methanol with a suitable propanoic acid derivative. One common method involves the esterification of pyridine-2-methanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(pyridin-3-yl)propanoic acid hydrochloride
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride is unique due to its specific structural features, such as the methoxy linker and the propanoic acid moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-(pyridin-2-ylmethoxy)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-7(9(11)12)13-6-8-4-2-3-5-10-8;/h2-5,7H,6H2,1H3,(H,11,12);1H

InChI Key

ONEGXUFORZVNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=N1.Cl

Origin of Product

United States

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